molecular formula C21H23ClN4O3 B10946278 4-{[(E)-{5-[(2-chloro-6-methylphenoxy)methyl]furan-2-yl}methylidene]amino}-1-methyl-N-propyl-1H-pyrazole-5-carboxamide

4-{[(E)-{5-[(2-chloro-6-methylphenoxy)methyl]furan-2-yl}methylidene]amino}-1-methyl-N-propyl-1H-pyrazole-5-carboxamide

Cat. No.: B10946278
M. Wt: 414.9 g/mol
InChI Key: OGVRZTXNCQFAGB-UHFFFAOYSA-N
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Description

4-[((E)-1-{5-[(2-CHLORO-6-METHYLPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-1-METHYL-N-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazole ring, a furyl group, and a chloromethylphenoxy moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[((E)-1-{5-[(2-CHLORO-6-METHYLPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-1-METHYL-N-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps, including the formation of the pyrazole ring, the introduction of the furyl group, and the attachment of the chloromethylphenoxy moiety. Common synthetic routes may include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Furyl Group: This step may involve the use of a furyl halide and a suitable base to facilitate nucleophilic substitution.

    Attachment of the Chloromethylphenoxy Moiety: This can be done through a nucleophilic aromatic substitution reaction, where the chloromethylphenoxy group is introduced to the intermediate compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This could include:

    Use of Catalysts: Catalysts such as palladium or copper may be employed to enhance reaction rates and selectivity.

    Controlled Reaction Conditions: Temperature, pressure, and solvent choice are critical factors that need to be carefully controlled to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

4-[((E)-1-{5-[(2-CHLORO-6-METHYLPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-1-METHYL-N-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, bases, acids.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-[((E)-1-{5-[(2-CHLORO-6-METHYLPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-1-METHYL-N-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-methylphenol: A related compound with a simpler structure, used in various industrial applications.

    2-Methyl-4-chlorophenoxyacetic acid: Another similar compound with herbicidal properties.

Uniqueness

4-[((E)-1-{5-[(2-CHLORO-6-METHYLPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-1-METHYL-N-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to its complex structure, which imparts specific chemical and biological properties. Its combination of a pyrazole ring, furyl group, and chloromethylphenoxy moiety makes it distinct from other similar compounds, offering unique opportunities for research and application.

Properties

Molecular Formula

C21H23ClN4O3

Molecular Weight

414.9 g/mol

IUPAC Name

4-[[5-[(2-chloro-6-methylphenoxy)methyl]furan-2-yl]methylideneamino]-2-methyl-N-propylpyrazole-3-carboxamide

InChI

InChI=1S/C21H23ClN4O3/c1-4-10-23-21(27)19-18(12-25-26(19)3)24-11-15-8-9-16(29-15)13-28-20-14(2)6-5-7-17(20)22/h5-9,11-12H,4,10,13H2,1-3H3,(H,23,27)

InChI Key

OGVRZTXNCQFAGB-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1=C(C=NN1C)N=CC2=CC=C(O2)COC3=C(C=CC=C3Cl)C

Origin of Product

United States

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